Perylene-D12 Perylene-D12
Brand Name: Vulcanchem
CAS No.: 1520-96-3
VCID: VC21077901
InChI: InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
SMILES: C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Molecular Formula: C20H12
Molecular Weight: 264.4 g/mol

Perylene-D12

CAS No.: 1520-96-3

Cat. No.: VC21077901

Molecular Formula: C20H12

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Perylene-D12 - 1520-96-3

CAS No. 1520-96-3
Molecular Formula C20H12
Molecular Weight 264.4 g/mol
IUPAC Name 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene
Standard InChI InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Standard InChI Key CSHWQDPOILHKBI-AQZSQYOVSA-N
Isomeric SMILES [2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
SMILES C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2

Chemical Properties and Structure

Perylene-D12 maintains the same carbon framework as its non-deuterated counterpart, consisting of five fused benzene rings arranged in a planar configuration. The substitution of all twelve hydrogen atoms with deuterium creates a compound with unique spectroscopic properties while preserving the core chemical behavior of perylene.

Physical and Chemical Characteristics

Perylene-D12 exhibits the following key properties:

PropertyValue
Chemical FormulaC₂₀D₁₂
IUPAC Name1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene
CAS Registry Number1520-96-3
Molecular Weight264.3832 g/mol
AppearanceGold/light brown to yellow crystalline powder
Melting Point277-279°C
Boiling Point467.5±12.0°C at 760 mmHg
Flash Point228.6±13.7°C
Density1.3±0.1 g/cm³
LogP6.4
Vapor Pressure0.0±0.6 mmHg at 25°C

The compound is characterized by its stable isotopic composition, with all hydrogens replaced by deuterium atoms. This structural modification results in a mass difference that provides analytical advantages without significantly altering its chemical reactivity compared to regular perylene .

Chemical Identifiers

Various chemical notation systems are used to identify Perylene-D12:

IdentifierValue
InChIInChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
SMILES[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
InChI KeyCSHWQDPOILHKBI-AQZSQYOVSA-N

These identifiers facilitate the unambiguous recognition of the compound across various chemical databases and literature sources .

Synthesis Methods

The production of Perylene-D12 involves sophisticated synthetic procedures to ensure complete deuteration of the parent compound.

Synthetic Routes

The primary synthesis pathway for Perylene-D12 follows a multi-step process:

  • Initial preparation of perylene, either isolated from coal tar or synthesized through organic chemistry methods

  • Deuteration through hydrogen-deuterium exchange reactions using deuterium gas (D₂) under carefully controlled conditions

  • Purification using specialized techniques to achieve high isotopic purity

Industrial Production

Industrial-scale production requires specialized equipment:

  • High-pressure reactors capable of handling deuterium gas

  • Precise temperature control systems to maintain optimal reaction conditions

  • Sophisticated purification methods including recrystallization and chromatography

  • Quality control measures to verify isotopic purity, which is critical for analytical applications

The synthesis must be carefully controlled to ensure complete deuteration of all twelve hydrogen positions in the perylene molecule, as even minimal isotopic impurity could compromise its effectiveness as an analytical standard.

Analytical Applications

The primary value of Perylene-D12 lies in its role as an internal standard for quantitative analysis, particularly in environmental and forensic investigations.

Environmental Monitoring

Perylene-D12 serves as an excellent internal standard for the analysis of polycyclic aromatic hydrocarbons in various environmental matrices:

Environmental MatrixAnalytical PurposeTechnique
Air samplesAtmospheric pollutant monitoringGC-MS
River water/suspended particlesWater quality assessmentGC-MS
Soil and sedimentEnvironmental contamination studiesGC-MS
Biological tissuesBioaccumulation analysisGC-MS
Edible oilsFood safety testingGC-MS
GroundwaterPollution trackingGC-MS

This compound enables accurate quantification of environmentally significant polycyclic aromatic hydrocarbons, which are known environmental contaminants of significant regulatory interest.

Mass Spectrometry Applications

In gas chromatography-mass spectrometry (GC-MS) analyses, Perylene-D12 offers several advantages:

  • Similar chromatographic behavior to target polycyclic aromatic hydrocarbons due to structural resemblance

  • Clear spectral distinction from non-deuterated compounds due to mass difference

  • Correction capabilities for variations in extraction efficiency and instrument response

  • Enhanced accuracy in quantitative determinations through the internal standard method

The "internal standard method" involves adding a known amount of Perylene-D12 to samples before extraction and analysis. By comparing peak area ratios of target compounds to the internal standard, analysts can account for variations in sample preparation and instrument performance, leading to more reliable quantitative results.

Scientific Research Applications

Beyond its analytical utility, Perylene-D12 contributes to various scientific research domains.

Analytical Chemistry Innovations

Perylene-D12 enables sophisticated analytical approaches:

Study FocusSample TypeAnalytical Method
PAH determinationPlant leavesGC-MS
Soil contamination assessmentMangrove soilsGC-MS
Environmental monitoringWater samplesGC-MS
Toxicity assessmentZebrafish bioassaysDevelopmental toxicity model

These applications demonstrate the versatility of Perylene-D12 across different sample types and research questions.

Biological Applications

In biological investigations, Perylene-D12 serves multiple purposes:

  • Fluorescent probe in cell membrane studies, enhancing understanding of membrane dynamics

  • Visualization tool for lipid interactions and membrane structures

  • Reference compound in toxicity studies of polycyclic aromatic hydrocarbons

Its strong absorption characteristics and high fluorescence quantum yield make it particularly valuable for biological imaging applications where specific visualization of hydrophobic cellular components is desired.

Material Science

In materials research, Perylene-D12 contributes to:

  • Development of organic semiconductors

  • Production of light-emitting diodes (OLEDs) with enhanced performance characteristics

  • Study of molecular packing and crystallization behaviors in organic electronic materials

These applications leverage the excellent photophysical properties of the compound, including high fluorescence efficiency and remarkable stability under various conditions.

Case Studies and Research Findings

Several notable research initiatives have employed Perylene-D12, demonstrating its practical scientific value.

Environmental Monitoring Studies

In a comprehensive investigation of river water and suspended particles, researchers used Perylene-D12 as an internal standard to accurately quantify target polycyclic aromatic hydrocarbons. The findings demonstrated that isotopically labeled standards significantly improved the reliability of environmental assessments by accounting for matrix effects and variations in extraction efficiency.

Toxicity Assessment Research

Research involving zebrafish bioassays linked the presence of polycyclic aromatic hydrocarbons to developmental toxicity. Perylene-D12 was employed to quantify polycyclic aromatic hydrocarbon levels accurately, highlighting its role in understanding the broader implications of PAH exposure on aquatic life and potential human health impacts.

Toxicological Considerations

While Perylene-D12 is primarily used as an analytical standard, proper handling precautions remain important.

Comparison with Similar Compounds

Understanding how Perylene-D12 relates to similar compounds provides valuable context for its applications.

Comparative Analysis

CompoundChemical FormulaKey DifferencesPrimary Applications
PeryleneC₂₀H₁₂Non-deuterated formFluorescent dyes, organic electronics
Phenanthrene-D10C₁₄D₁₀Smaller molecular structureInternal standard for smaller PAHs
Naphthalene-D8C₁₀D₈Simpler two-ring structureInternal standard for volatile PAHs
Benzo[ghi]perylene-D12C₂₂D₁₂Larger six-ring structureStandard for higher molecular weight PAHs

The unique advantage of Perylene-D12 lies in its complete deuteration, which provides distinctive mass spectrometric signatures while maintaining chemical behavior similar to undeuterated PAHs .

Distinctive Features

Perylene-D12's uniqueness stems from:

  • High isotopic purity achievable through controlled synthesis

  • Optimal molecular weight for analysis of common environmental PAHs

  • Excellent stability during sample preparation and analysis

  • Well-characterized spectroscopic and chromatographic properties

These characteristics make it especially valuable as an internal standard in complex environmental analyses where multiple interfering compounds may be present.

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These recommendations ensure optimal preservation of isotopic purity and chemical stability .

Solubility Characteristics

Perylene-D12 exhibits limited water solubility but dissolves well in various organic solvents:

  • Readily soluble in dichloromethane, toluene, and cyclohexane

  • Good solubility in carbon disulfide, chloroform, and benzene

  • May be prepared in DMSO for certain applications

  • Typically insoluble in water and alcohols

These solubility properties influence sample preparation methodologies and formulation approaches for analytical standards.

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